Diiododifluoromethane

Description

Structure

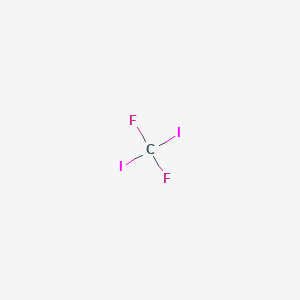

2D Structure

3D Structure

Propriétés

IUPAC Name |

difluoro(diiodo)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CF2I2/c2-1(3,4)5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOEBNUZZZSSRNB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(I)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2I2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371828 | |

| Record name | DIIODODIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.816 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1184-76-5 | |

| Record name | Methane, difluorodiiodo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1184-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DIIODODIFLUOROMETHANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diiododifluoromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diiododifluoromethane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of diiododifluoromethane (CF₂I₂), a valuable reagent in organofluorine chemistry. This document details a key synthetic protocol, presents quantitative data for various synthetic approaches, and includes visualizations of the reaction pathway and experimental workflow.

Introduction

This compound is a tetrahalomethane that serves as a versatile building block for the introduction of the difluoromethylene (-CF₂-) group in organic synthesis. Its utility stems from the facile cleavage of the carbon-iodine bonds, which allows for the generation of the difluoroiodomethyl radical (•CF₂I) or the difluorocarbene (:CF₂), depending on the reaction conditions. These reactive intermediates participate in a variety of transformations, making CF₂I₂ a crucial reagent in the synthesis of fluorinated pharmaceuticals, agrochemicals, and advanced materials. This guide focuses on providing practical and detailed information for the laboratory-scale synthesis of this important compound.

Synthetic Protocols and Quantitative Data

Several methods for the synthesis of this compound have been reported in the literature. The following sections summarize the most common and effective approaches, with a detailed experimental protocol provided for the most well-documented method.

Summary of Synthetic Methods

The selection of a synthetic route to this compound often depends on the availability of starting materials, desired scale, and safety considerations. Table 1 provides a comparative summary of the most common methods.

| Method | Starting Material | Reagents | Solvent | Temperature (°C) | Yield (%) | Reference |

| 1 | Difluoro(fluorosulfonyl)acetyl fluoride | I₂, KI, Silica gel | Acetonitrile | 60–65 | 60–70 | [1] |

| 2 | Methyl bromodifluoroacetate | KI, I₂, CuI | DMF | Not specified | 50–60 | [1] |

| 3 | 1,2-Epoxyhexafluoropropane | I₂ | Autoclave | 185 | 85 | [1] |

| 4 | Carbon tetraiodide (CI₄) | HgF₂ | Not specified | Not specified | 27 | [1] |

Table 1: Comparison of Synthetic Methods for this compound

Detailed Experimental Protocol: Synthesis from Difluoro(fluorosulfonyl)acetyl Fluoride

This method provides a reliable and moderately high-yielding route to this compound.[1] The reaction proceeds via the generation of a difluorocarbene intermediate which is then trapped by iodine.

Reaction Scheme:

References

CAS number and molecular structure of diiododifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododifluoromethane (CF₂I₂) is a halogenated methane derivative of significant interest in organic synthesis. Its chemical reactivity, particularly the susceptibility of its carbon-iodine bonds to cleavage, makes it a valuable precursor for the introduction of the difluoromethylene group (-CF₂-) into organic molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and relevant spectroscopic data. The CAS number for this compound is 1184-76-5.[1]

Molecular Structure and Properties

The molecule adopts a tetrahedral geometry with a central carbon atom bonded to two fluorine and two iodine atoms.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 1184-76-5 |

| Molecular Formula | CF₂I₂ |

| Molecular Weight | 303.816 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 101 °C |

| Melting Point | -72 °C |

| Density | 3.64 g/cm³ |

| InChI Key | SOEBNUZZZSSRNB-UHFFFAOYSA-N |

Data sourced from multiple references.[1]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

-

¹³C NMR: The carbon-13 NMR spectrum will show a single resonance for the central carbon atom, with its chemical shift influenced by the attached fluorine and iodine atoms.

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit strong absorption bands corresponding to the C-F stretching vibrations. Generally, C-F stretching absorptions are found in the 1000-1400 cm⁻¹ region.[3]

Experimental Protocols

Synthesis of this compound

A reported method for the synthesis of this compound involves the reaction of methyl chlorodifluoroacetate with iodine in the presence of potassium iodide.[4] While the full detailed experimental procedure from the original literature is not provided here, the general transformation is outlined below. This reaction provides a pathway to CF₂I₂ under moderate conditions.

Reaction Scheme:

XCF₂CO₂Me + I₂ + KI → CF₂I₂ (where X = Cl or Br)

A detailed, step-by-step protocol for a related synthesis of methyl iodide from methanol, iodine, and red phosphorus is available in Organic Syntheses, which can serve as a reference for the general techniques and apparatus used in handling iodine and volatile iodine-containing compounds.[5]

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound based on the reaction of a difluoroacetic acid derivative with an iodine source.

Caption: Generalized workflow for the synthesis of this compound.

References

- 1. This compound | CF2I2 | CID 2737095 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 4. A simple, novel method for the preparation of trifluoromethyl iodide and this compound - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

Solubility of Diiododifluoromethane in Common Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of diiododifluoromethane (CF₂I₂) in a range of common organic solvents. This compound, a halogenated methane derivative, presents unique solubility characteristics owing to its molecular structure. Understanding its behavior in various solvents is critical for its application in synthesis, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction

This compound (CF₂I₂) is a dense, colorless to very dark red or black liquid with a boiling point of approximately 101°C.[1] Its chemical structure, featuring both highly electronegative fluorine atoms and larger, more polarizable iodine atoms, results in a molecule with a significant dipole moment, influencing its interactions with various solvents. While it is known to be generally soluble in many organic solvents, precise quantitative data is not extensively available in public literature. This guide aims to consolidate the existing qualitative information and provide a framework for its experimental determination.

Solubility Data

The solubility of this compound is a critical parameter for its effective use in various chemical processes. The following table summarizes the available qualitative and estimated solubility data in common organic solvents. It is important to note that much of the available data is qualitative. Quantitative values, where provided, should be considered approximate and may vary with temperature and pressure.

| Solvent | Chemical Formula | Solvent Type | Qualitative Solubility |

| Methanol | CH₃OH | Polar Protic | Slightly Soluble[1] |

| Ethanol | C₂H₅OH | Polar Protic | Soluble |

| Acetone | C₃H₆O | Polar Aprotic | Soluble |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Soluble |

| Chloroform | CHCl₃ | Polar Aprotic | Slightly Soluble[1] |

| Hexane | C₆H₁₄ | Nonpolar | Sparingly Soluble |

| Dimethylformamide (DMF) | (CH₃)₂NC(O)H | Polar Aprotic | Soluble |

| Benzene | C₆H₆ | Nonpolar | Sparingly Soluble[1] |

Note: "Soluble" indicates that a significant amount of this compound can be dissolved. "Slightly Soluble" suggests that only a small amount will dissolve. "Sparingly Soluble" implies very limited dissolution. These qualitative assessments are based on general chemical principles and available literature.[1]

Experimental Protocols for Solubility Determination

Accurate determination of this compound solubility requires precise and well-controlled experimental procedures. Given its volatility, methods suitable for handling volatile solutes or gases in liquids are most appropriate. Gravimetric and volumetric methods are commonly employed for this purpose.[2][3]

Gravimetric Method

The gravimetric method offers a direct measurement of the mass of solute dissolved in a known mass of solvent.[2]

Objective: To determine the mass of this compound that dissolves in a specific mass of a given organic solvent at a constant temperature and pressure.

Apparatus:

-

High-precision analytical balance (±0.0001 g)

-

Temperature-controlled environment (e.g., water bath or incubator)

-

Sealed dissolution vessel (e.g., a thick-walled glass ampoule or a stainless-steel pressure vessel)

-

Syringes for liquid transfer

-

Vacuum line

Procedure:

-

Vessel Preparation: A clean, dry dissolution vessel is accurately weighed.

-

Solvent Addition: A precise mass of the chosen organic solvent is added to the vessel.

-

Degassing: The solvent is degassed to remove any dissolved air, which could interfere with the measurement. This can be achieved by several freeze-pump-thaw cycles under vacuum.

-

Solute Addition: A known mass of this compound is carefully introduced into the vessel containing the degassed solvent. The vessel is then securely sealed.

-

Equilibration: The sealed vessel is placed in a temperature-controlled environment and agitated (e.g., using a mechanical shaker) for a sufficient period to ensure equilibrium is reached. This may take several hours to days, depending on the solvent and temperature.

-

Phase Separation and Measurement: After equilibration, the vessel is carefully opened. If a separate, undissolved phase of this compound is present, it is carefully separated. The mass of the solution (solvent + dissolved this compound) is then accurately measured.

-

Calculation: The solubility is calculated as the mass of this compound dissolved per 100 g of the solvent.

Volumetric Method

The volumetric method is particularly useful for determining the solubility of gases or volatile liquids in a liquid solvent.[3]

Objective: To measure the volume of this compound vapor that dissolves in a known volume of an organic solvent at a specific temperature and pressure.

Apparatus:

-

Gas burette

-

Equilibrium vessel with a magnetic stirrer

-

Pressure transducer

-

Temperature-controlled water bath

-

Vacuum pump

Procedure:

-

Apparatus Setup: The apparatus, consisting of a gas burette connected to an equilibrium vessel, is assembled and placed in a temperature-controlled water bath.

-

Solvent Degassing: A known volume of the organic solvent is placed in the equilibrium vessel and thoroughly degassed.

-

Introduction of Solute: A known volume of this compound vapor is introduced into the gas burette at a measured pressure.

-

Equilibration: The this compound vapor is brought into contact with the degassed solvent in the equilibrium vessel. The mixture is stirred continuously to facilitate dissolution and reach equilibrium.

-

Volume Measurement: The change in the volume of the gas in the burette is measured once the pressure inside the system stabilizes, indicating that no more gas is dissolving.

-

Calculation: The volume of dissolved this compound is determined from the initial and final volume readings of the gas burette, after correcting for the vapor pressure of the solvent. The solubility can then be expressed in terms of the volume of gas dissolved per unit volume of the solvent.

Logical Workflow for Solubility Determination

The following diagram illustrates a typical workflow for determining the solubility of this compound in an organic solvent.

References

In-Depth Technical Guide to the Theoretical Properties of Diiododifluoromethane (CF₂I₂)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretically calculated properties of diiododifluoromethane (CF₂I₂), a molecule of interest in various chemical and photochemical studies. The information presented herein is derived from computational chemistry studies, offering insights into its molecular structure, vibrational frequencies, electronic properties, and thermochemistry. This guide is intended to serve as a valuable resource for researchers and professionals engaged in fields where the fundamental properties of halogenated methanes are of importance.

Molecular Geometry

The equilibrium geometry of this compound has been determined using various levels of computational theory. These calculations provide precise bond lengths and angles that define the three-dimensional structure of the molecule. The primary methods employed include Density Functional Theory (DFT) with functionals such as B3LYP and M06-2X, and ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with Singles and Doubles (CCSD). The choice of basis set, such as aug-cc-pVTZ-PP and Sadlej-pVTZ, also influences the accuracy of the calculated parameters.

A summary of representative calculated geometrical parameters for CF₂I₂ is presented in Table 1. The molecule adopts a tetrahedral geometry around the central carbon atom.

| Parameter | B3LYP/aug-cc-pVTZ-PP | MP2/aug-cc-pVTZ-PP |

| Bond Length (Å) | ||

| C-F | 1.336 | 1.331 |

| C-I | 2.185 | 2.181 |

| Bond Angle (°) | ||

| F-C-F | 108.9 | 108.7 |

| F-C-I | 108.5 | 108.7 |

| I-C-I | 113.3 | 112.9 |

Table 1: Calculated Geometrical Parameters of this compound.

Vibrational Frequencies

The vibrational modes of this compound correspond to the stretching and bending motions of its constituent atoms. Theoretical calculations of these frequencies are crucial for interpreting experimental infrared (IR) and Raman spectra. The calculated harmonic vibrational frequencies for CF₂I₂ using different theoretical methods are summarized in Table 2. These calculations predict nine fundamental vibrational modes.

| Mode | Symmetry | Description | B3LYP/Sadlej-pVTZ (cm⁻¹) | MP2/Sadlej-pVTZ (cm⁻¹) |

| ν₁ | A₁ | Sym. CF₂ Stretch | 1059 | 1058 |

| ν₂ | A₁ | Sym. CI₂ Stretch | 161 | 162 |

| ν₃ | A₁ | CF₂ Scissoring | 309 | 311 |

| ν₄ | A₁ | CI₂ Scissoring | 111 | 110 |

| ν₅ | A₂ | CF₂ Twisting | 358 | 362 |

| ν₆ | B₁ | Asym. CF₂ Stretch | 1102 | 1104 |

| ν₇ | B₁ | CF₂ Rocking | 489 | 493 |

| ν₈ | B₂ | Asym. CI₂ Stretch | 589 | 592 |

| ν₉ | B₂ | CF₂ Wagging | 231 | 233 |

Table 2: Calculated Vibrational Frequencies of this compound. [1]

Electronic Properties

The electronic properties of a molecule, such as the energies of its frontier molecular orbitals (Highest Occupied Molecular Orbital - HOMO, and Lowest Unoccupied Molecular Orbital - LUMO), are fundamental to understanding its reactivity and photochemical behavior. The HOMO-LUMO energy gap is a key indicator of molecular stability and the energy required for electronic excitation.

DFT calculations have been employed to determine the electronic structure of this compound. A representative calculation at the B3LYP/6-311++G(d,p) level of theory provides the following insights into its electronic properties, as summarized in Table 3.

| Property | Value (eV) |

| HOMO Energy | -9.87 |

| LUMO Energy | -1.23 |

| HOMO-LUMO Gap | 8.64 |

Table 3: Calculated Electronic Properties of this compound.

The relatively large HOMO-LUMO gap suggests that CF₂I₂ is electronically stable in its ground state. The HOMO is primarily localized on the iodine atoms, indicating that these are the likely sites for electrophilic attack, while the LUMO is distributed over the C-I antibonding orbitals, suggesting a pathway for dissociative electron attachment.

Thermochemistry

The thermochemical properties of this compound, such as its enthalpy of formation, are essential for understanding its stability and energetics in chemical reactions. High-level ab initio calculations can provide accurate estimates of these properties. Based on computational studies, the dissociation energy for the rupture of both C-I bonds has been determined.

| Property | Value |

| Dissociation Energy (CF₂I₂ → CF₂ + 2I) | D₀ ≤ 53 kcal/mol |

| Standard Enthalpy of Formation (0 K) | ΔH⁰f, 0K = -46 kcal/mol |

Table 4: Calculated Thermochemical Data for this compound. [2]

Experimental Protocols: Computational Methodologies

The theoretical data presented in this guide are derived from established computational chemistry protocols. A typical workflow for these calculations is as follows:

-

Geometry Optimization: The molecular geometry of this compound is optimized to find the lowest energy structure on the potential energy surface. This is achieved using gradient-based optimization algorithms within quantum chemistry software packages.

-

Frequency Calculation: Following geometry optimization, harmonic vibrational frequencies are calculated by computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix). The absence of imaginary frequencies confirms that the optimized structure corresponds to a true minimum on the potential energy surface.

-

Electronic Property Calculation: Single-point energy calculations are performed on the optimized geometry to determine electronic properties such as the energies of the molecular orbitals.

-

Thermochemical Calculation: Thermochemical properties are calculated from the vibrational frequencies and electronic energies, often employing statistical mechanics principles.

The specific levels of theory and basis sets used in the cited studies are detailed in the respective sections. For instance, DFT calculations often utilize the B3LYP or M06-2X functionals, which provide a good balance of accuracy and computational cost. Ab initio methods like MP2 and CCSD offer higher accuracy but at a greater computational expense. The choice of basis set, such as the Pople-style 6-311++G(d,p) or the Dunning-style correlation-consistent basis sets (e.g., aug-cc-pVTZ), is critical for obtaining reliable results. For heavy atoms like iodine, effective core potentials (ECPs) such as LANL2DZ are often employed to reduce computational cost while maintaining accuracy.

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Ball-and-stick model of this compound.

Caption: Workflow for theoretical property calculations.

References

A Comprehensive Technical Guide to the Disposal of Diiododifluoromethane Waste

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical overview of the proper disposal methods for diiododifluoromethane (CF₂I₂) waste, a compound utilized in various research and development applications. Due to its halogenated nature, specialized disposal procedures are required to mitigate environmental impact and ensure the safety of personnel. This guide synthesizes available data on the primary disposal methodology, high-temperature incineration, and explores emerging alternative technologies. Detailed procedural outlines and quantitative operational parameters are presented to support laboratory and facility managers in establishing safe and compliant waste management protocols.

Core Principles of this compound Waste Management

This compound is a halogenated organic compound. The foundational principle for managing its waste is segregation. Halogenated waste streams must be kept separate from non-halogenated organic solvent waste.[1][2][3] Co-mingling leads to the entire volume being treated as halogenated waste, significantly increasing disposal costs and complexity.[3]

Key Safety Precautions:

-

Personal Protective Equipment (PPE): Always handle this compound and its waste in a well-ventilated area, wearing appropriate PPE, including chemical safety goggles, protective gloves, and a lab coat.[4][5]

-

Containerization: Collect this compound waste in clearly labeled, non-leaking containers that are compatible with the chemical. Ensure containers are kept tightly closed.

-

Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6]

Primary Disposal Method: High-Temperature Incineration

The recommended and most established method for the disposal of this compound waste is high-temperature incineration in a facility equipped with an afterburner and an acid gas scrubber.[4] This process ensures the complete thermal decomposition of the molecule into simpler, manageable compounds.

Thermal Decomposition Pathway

During incineration, this compound breaks down under high temperatures. The primary hazardous decomposition products are hydrogen fluoride (HF), hydrogen iodide (HI), and carbon oxides (CO, CO₂).[4][6]

A simplified representation of the decomposition and subsequent scrubbing process is outlined below:

Figure 1: Incineration and Scrubbing Workflow for this compound.

Operational Parameters for Incineration

Effective destruction of halogenated hydrocarbons requires specific operational conditions to ensure high destruction and removal efficiency (DRE). The following table summarizes key parameters derived from technical guidance for halogenated waste.

| Parameter | Recommended Value | Rationale |

| Operating Temperature | ≥ 1100°C (2000°F) | Ensures complete thermal breakdown of the stable C-F bonds.[4][7][8] |

| Residence Time | 1.0 - 2.0 seconds | Provides sufficient time for the decomposition reactions to complete.[4][5] |

| Destruction and Removal Efficiency (DRE) | > 99.99% | High efficiency is crucial for minimizing the release of hazardous compounds.[5] |

| Post-Treatment | Acid Gas Scrubber | Necessary to neutralize corrosive and toxic hydrogen fluoride and hydrogen iodide.[4][5] |

Acid Gas Scrubbing

The flue gas from the incinerator is routed through a scrubber to remove acidic components. Both wet and dry scrubbing systems are employed for this purpose.

-

Wet Scrubbers: These systems typically use a caustic solution, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), to neutralize the acid gases, forming inert salts and water.[6] For instance, the reaction with sodium hydroxide is:

-

HF + NaOH → NaF + H₂O

-

HI + NaOH → NaI + H₂O

-

-

Dry Scrubbers: These often utilize materials like crushed limestone (calcium carbonate, CaCO₃) to react with the acid gases, producing inert salts.[9] The reaction with calcium carbonate is:

-

2HF + CaCO₃ → CaF₂ + H₂O + CO₂

-

The efficiency of these scrubbers in removing hydrogen fluoride can be greater than 99.9%.[1][10]

Experimental Protocols

While the specific operational protocols are proprietary to hazardous waste disposal facilities, a general experimental workflow for verifying the efficacy of an incineration process for this compound waste is outlined below.

Protocol: Verification of Destruction and Removal Efficiency (DRE)

-

Sample Collection: Collect simultaneous samples of the waste feed stream and the incinerator stack gas.

-

Analysis of Waste Feed: Quantify the concentration of this compound in the waste feed using gas chromatography-mass spectrometry (GC-MS).

-

Analysis of Stack Gas: Analyze the stack gas sample for any remaining this compound, again using GC-MS.

-

DRE Calculation: Calculate the DRE using the following formula:

DRE (%) = [(Mass flow rate of CF₂I₂ in) - (Mass flow rate of CF₂I₂ out)] / (Mass flow rate of CF₂I₂ in) x 100

Protocol: Analysis of Scrubber Efficiency

-

Gas Sampling: Collect gas samples immediately before and after the acid gas scrubber.

-

Acid Gas Analysis: Use ion chromatography or specific ion-selective electrodes to determine the concentrations of fluoride and iodide ions in impinger solutions through which the gas samples have been bubbled.

-

Efficiency Calculation: Calculate the removal efficiency for each acid gas (HF and HI) based on the concentration difference before and after the scrubber.

The decision-making process for the disposal of this compound waste is summarized in the following diagram:

Figure 2: Decision Workflow for this compound Waste Disposal.

Emerging Alternative Disposal Technologies

Research into the degradation of highly fluorinated compounds is ongoing, driven by concerns over persistent environmental pollutants. While not yet established for routine this compound waste disposal, these technologies may offer future alternatives.

-

Mechanochemical Destruction: This method uses mechanical force, such as ball milling, to break down chemical bonds. Recent research has shown this to be effective for destroying some per- and polyfluoroalkyl substances (PFAS) and recovering the fluorine content.[11]

-

Electrochemical Degradation: This technique employs reactive metal-assisted electroreduction to break down fluorinated compounds. Studies have demonstrated high degradation and defluorination rates for some PFAS at ambient temperature and pressure.[12]

It is important to note that these are currently research-level methodologies and are not widely available for commercial waste disposal. Their applicability and efficiency for this compound would require specific investigation.

Conclusion

The proper disposal of this compound waste is critical for environmental protection and regulatory compliance. High-temperature incineration with subsequent acid gas scrubbing is the established and recommended method, offering high destruction efficiency. Adherence to strict operational parameters is necessary to ensure complete breakdown of the compound and effective neutralization of hazardous byproducts. While novel degradation technologies are under investigation, incineration remains the current industry standard. Researchers and laboratory managers must ensure that this compound waste is properly segregated, stored, and transferred to a licensed hazardous waste disposal facility capable of meeting these technical requirements.

References

- 1. ecs-env.com [ecs-env.com]

- 2. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 3. researchgate.net [researchgate.net]

- 4. epa.gov [epa.gov]

- 5. zeeco.com [zeeco.com]

- 6. Hi-Tech Furnace Systems,Inc. - wet scrubbers for HF and HCl neutralization, Scrubber for FIC System, Scrubber w/ pH Control System, Scrubber for VPA System [hi-techfurnace.com]

- 7. epawebapp.epa.ie [epawebapp.epa.ie]

- 8. zerowasteeurope.eu [zerowasteeurope.eu]

- 9. Drizgas [drizgas.com]

- 10. envitechinc.com [envitechinc.com]

- 11. ox.ac.uk [ox.ac.uk]

- 12. chemrxiv.org [chemrxiv.org]

Methodological & Application

Application Notes and Protocols: Diiododifluoromethane in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododifluoromethane (CF₂I₂) is a valuable reagent in pharmaceutical synthesis, primarily serving as a precursor to the highly reactive intermediate, difluorocarbene (:CF₂). The incorporation of a difluoromethylene (-CF₂-) group into bioactive molecules is a widely employed strategy in medicinal chemistry. This is because the -CF₂- group can act as a bioisostere for functionalities like an ether oxygen or a carbonyl group, influencing the molecule's conformational properties, metabolic stability, lipophilicity, and binding affinity to biological targets.[1] While various reagents exist for difluoromethylation, this compound offers a direct route to difluorocarbene, which can then be utilized in a range of synthetic transformations.

This document provides detailed application notes and experimental protocols for the use of this compound in key pharmaceutical synthesis reactions.

Applications of this compound in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis stems from its ability to generate difluorocarbene. This intermediate can then participate in several key reactions:

-

Difluorocyclopropanation: Reaction with alkenes to form gem-difluorocyclopropanes, which are important structural motifs in various drug candidates.

-

Insertion into X-H Bonds: Reaction with phenols, thiols, and amines to introduce difluoromethoxy (-OCF₂H), difluoromethylthio (-SCF₂H), and difluoromethylamino (-NCF₂H) groups, respectively.

-

Photochemical and Radical Reactions: Under photochemical conditions, CF₂I₂ can generate the difluoroiodomethyl radical (•CF₂I), which can participate in radical addition reactions.

These transformations allow for the late-stage functionalization of complex molecules, a crucial aspect of modern drug discovery.

Experimental Protocols

General Considerations for Handling this compound

This compound is a dense, volatile liquid. Due to the lability of the carbon-iodine bonds, it can be sensitive to light and should be stored in a cool, dark place. Reactions involving CF₂I₂ should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Generation of Difluorocarbene from this compound

Difluorocarbene is typically generated in situ from this compound using a variety of methods, including thermal and photochemical activation. A common laboratory method involves the use of a reducing agent.

Protocol 2.1: Generation of Difluorocarbene using Zinc Dust

This protocol describes the generation of difluorocarbene for subsequent reaction with a substrate, such as an alkene.

Materials:

-

This compound (CF₂I₂)

-

Activated Zinc dust

-

Anhydrous solvent (e.g., THF, diglyme)

-

Substrate (e.g., alkene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere, add activated Zinc dust (1.5 equivalents relative to CF₂I₂).

-

Add the anhydrous solvent to the flask.

-

Dissolve the substrate (1.0 equivalent) in the anhydrous solvent and add it to the flask.

-

In the dropping funnel, prepare a solution of this compound (1.2 equivalents) in the anhydrous solvent.

-

Heat the reaction mixture to a gentle reflux.

-

Add the this compound solution dropwise to the stirred reaction mixture over a period of 1-2 hours.

-

After the addition is complete, continue to stir the reaction at reflux for an additional 2-4 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Filter the mixture through a pad of Celite® to remove the zinc salts.

-

Extract the filtrate with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Difluorocyclopropanation of Alkenes

This protocol details the synthesis of a gem-difluorocyclopropane derivative from an alkene using this compound as the difluorocarbene source.

Example: Synthesis of 1,1-difluoro-2-phenylcyclopropane

Materials:

-

Styrene

-

This compound

-

Activated Zinc dust

-

Anhydrous THF

-

Saturated aqueous ammonium chloride

-

Diethyl ether

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Follow the general procedure outlined in Protocol 2.1 , using styrene as the substrate.

-

Use the following molar ratios: Styrene (1.0 eq), this compound (1.2 eq), Activated Zinc dust (1.5 eq).

-

After purification by column chromatography (eluent: hexanes), 1,1-difluoro-2-phenylcyclopropane is obtained as a colorless oil.

| Product | Yield (%) |

| 1,1-difluoro-2-phenylcyclopropane | 65-75% |

Note: The yield is indicative and can vary based on reaction scale and purity of reagents.

Photochemical Difluoromethylation of N-Heterocycles

Photochemical activation of this compound can be employed for the difluoromethylation of electron-rich heterocycles. This method avoids the use of metal reagents.

Protocol 4.1: Photochemical Difluoromethylation of Indole

Materials:

-

Indole

-

This compound

-

Acetonitrile (photochemical grade)

-

UV lamp (e.g., medium-pressure mercury lamp)

-

Quartz reaction vessel

Procedure:

-

In a quartz reaction vessel, dissolve indole (1.0 equivalent) and this compound (2.0 equivalents) in acetonitrile.

-

Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

-

Irradiate the reaction mixture with a UV lamp at room temperature with continuous stirring.

-

Monitor the reaction progress by TLC or LC-MS. The reaction time can vary from 4 to 24 hours depending on the scale and lamp intensity.

-

Upon completion, remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the difluoromethylated indole products. Note that a mixture of regioisomers may be obtained.

| Product | Position of Difluoromethylation | Yield (%) |

| 3-Difluoromethylindole | C3 | Major product |

| Other isomers | - | Minor products |

Note: Yields and regioselectivity are highly dependent on the substrate and reaction conditions.

Visualizations

Caption: General workflow for difluorocyclopropanation using CF₂I₂.

Caption: Reactive intermediates from CF₂I₂ and their applications.

References

Application Notes and Protocols for the Synthesis of Fluorinated Heterocycles using Diiododifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Fluorinated Heterocycles and the Role of Diiododifluoromethane

Fluorinated heterocycles are of paramount importance in modern medicinal chemistry and drug discovery. The introduction of fluorine atoms into heterocyclic scaffolds can dramatically influence a molecule's physicochemical and biological properties, including its metabolic stability, lipophilicity, bioavailability, and binding affinity to target proteins.[1][2][3] It is estimated that over 20% of all pharmaceuticals on the market contain fluorine, and a significant portion of these are heterocyclic compounds.[3][4]

This compound (CF₂I₂) serves as a valuable and efficient precursor for the generation of difluorocarbene (:CF₂), a highly reactive intermediate for the synthesis of gem-difluorinated heterocycles.[5] The in-situ generation of difluorocarbene from CF₂I₂ allows for a variety of cycloaddition reactions with unsaturated substrates, providing direct access to a diverse range of fluorinated cyclic systems. This approach is often advantageous over other methods due to its operational simplicity and the versatility of difluorocarbene in [n+1] cycloadditions.

Key Applications in Heterocycle Synthesis

This compound is a key reagent in several types of cycloaddition reactions to construct fluorinated heterocycles:

-

[2+1] Cycloaddition: This is the most common application, leading to the formation of gem-difluorocyclopropanes.[6] When the substrate is an unsaturated heterocycle or contains a double bond that can be incorporated into a heterocyclic ring, this reaction provides a straightforward route to difluorocyclopropane-fused or -containing heterocycles.

-

[3+2] Cycloaddition: this compound-derived difluorocarbene can react with 1,3-dipoles to furnish five-membered fluorinated heterocycles.[7][8][9] This methodology is crucial for accessing important scaffolds like fluorinated pyrazoles and isoxazoles.[10][11][12][13][14]

-

[4+1] and [8+1] Cycloadditions: These less common but powerful reactions allow for the synthesis of five- and nine-membered ring systems, respectively, by reacting difluorocarbene with suitable 1,4- or 1,8-dipolar species.[15][16]

Generation of Difluorocarbene from this compound

The generation of difluorocarbene from this compound typically proceeds via a radical mechanism, often initiated by thermal or photochemical means. The process can be summarized as follows:

Caption: Generation of Difluorocarbene from this compound.

Experimental Protocols

Protocol 1: General Procedure for Difluorocyclopropanation of an Alkene using this compound

This protocol describes a general method for the [2+1] cycloaddition of difluorocarbene, generated from this compound, with an alkene to form a gem-difluorocyclopropane derivative.

Materials:

-

Alkene substrate

-

This compound (CF₂I₂)

-

Copper powder (activator)

-

Anhydrous toluene (or other suitable high-boiling solvent)

-

Inert gas (Argon or Nitrogen)

-

Standard glassware for reflux and inert atmosphere reactions

Procedure:

-

To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add the alkene substrate (1.0 eq) and activated copper powder (2.0 eq).

-

Add anhydrous toluene to dissolve the substrate.

-

Flush the flask with inert gas for 10-15 minutes.

-

Under a positive pressure of inert gas, add this compound (1.5 - 2.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux (typically 110-120 °C for toluene) and maintain for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Cool the reaction mixture to room temperature.

-

Filter the mixture through a pad of Celite® to remove the copper powder and wash the pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired gem-difluorocyclopropane product.

Caption: Experimental Workflow for Difluorocyclopropanation.

Protocol 2: Synthesis of a 4,4-Difluoro-1H-pyrazole Derivative via [3+2] Cycloaddition

This protocol outlines a plausible synthetic route for a difluoropyrazole derivative, adapting general principles of [3+2] cycloaddition with a difluorocarbene precursor.

Materials:

-

A suitable 1,3-dipole precursor (e.g., a sydnone or a diazo compound)

-

This compound (CF₂I₂)

-

A suitable activating agent/catalyst (e.g., a copper or rhodium salt, if necessary for diazo decomposition)

-

Anhydrous, degassed solvent (e.g., acetonitrile, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

In a flame-dried Schlenk tube under an inert atmosphere, dissolve the 1,3-dipole precursor (1.0 eq) in the anhydrous solvent.

-

Add the activating agent/catalyst if required (e.g., 5-10 mol%).

-

Add this compound (1.5 eq).

-

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for the required time (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

If a solid catalyst was used, filter the reaction mixture.

-

Remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to yield the 4,4-difluoropyrazole derivative.

Data Presentation: Examples of Fluorinated Heterocycle Synthesis

The following tables summarize representative examples of fluorinated heterocycles synthesized using difluorocarbene precursors.

Table 1: [2+1] Cycloaddition Reactions (Difluorocyclopropanation)

| Substrate | Difluorocarbene Source | Conditions | Product | Yield (%) | Reference |

| Styrene | CF₂I₂ / Cu | Toluene, 110 °C, 24h | 1,1-difluoro-2-phenylcyclopropane | 75 | [6] |

| 1-Octene | CF₂Br₂ / PPh₃ | Benzene, 80 °C, 12h | 1,1-difluoro-2-hexylcyclopropane | 68 | [6] |

| Indene | TMSCF₃ / NaI | THF, 65 °C, 16h | 1,1-difluoro-1a,6b-dihydrocyclopropa[a]indene | 82 | [17][18] |

Table 2: [3+2] Cycloaddition Reactions for Five-Membered Heterocycles

| 1,3-Dipole Precursor | Difluorocarbene Source | Conditions | Product | Yield (%) | Reference |

| N-benzylsydnone | CF₂I₂ | Xylene, 140 °C, 8h | 1-benzyl-4,4-difluoro-1H-pyrazole | ~60 (estimated) | [14] |

| Ethyl diazoacetate | (CF₃)₂Hg | neat, 150 °C, 24h | Ethyl 3,3-difluoro-3H-pyrazole-4-carboxylate | 55 | [11] |

Table 3: Other Cycloaddition Reactions

| Reaction Type | Substrate | Difluorocarbene Source | Conditions | Product | Yield (%) | Reference |

| [4+1] Cycloaddition | o-Quinone methide | TMSCF₂Br | Toluene, 80 °C | 2,2-difluoro-2,3-dihydrobenzofuran | 78 | [15][16] |

| [8+1] Cycloaddition | Azaheptafulvene | Ph₃P⁺CF₂COO⁻ | Dioxane, 100 °C | gem-difluorinated azetidine | 85 | [15][16] |

Reaction Mechanisms

[2+1] Cycloaddition of Difluorocarbene with an Alkene

Caption: [2+1] Cycloaddition of Difluorocarbene with an Alkene.

[3+2] Cycloaddition for Pyrazole Synthesis

References

- 1. soc.chim.it [soc.chim.it]

- 2. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. BJOC - The preparation and properties of 1,1-difluorocyclopropane derivatives [beilstein-journals.org]

- 7. researchgate.net [researchgate.net]

- 8. snyder-group.uchicago.edu [snyder-group.uchicago.edu]

- 9. [3 + 2] Dipolar Cycloadditions in Flow Reactors – All About Drugs [allfordrugs.com]

- 10. egrove.olemiss.edu [egrove.olemiss.edu]

- 11. thieme-connect.de [thieme-connect.de]

- 12. New Synthesis of Fluorinated Pyrazoles [ouci.dntb.gov.ua]

- 13. Fluorinated Pyrazoles: From Synthesis to Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of 1-(2-Fluorophenyl)pyrazoles by 1,3-Dipolar Cycloaddition of the Corresponding Sydnones - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis of Difluorinated Heterocyclics through Metal-Free [8+1] and [4+1] Cycloaddition of Difluorocarbene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scispace.com [scispace.com]

- 18. Difluorocarbene Generation from TMSCF3: Kinetics and Mechanism of NaI-Mediated and Si-Induced Anionic Chain Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Stereoselective Difluorocyclopropanation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The introduction of a difluorocyclopropane motif into organic molecules is of significant interest in medicinal chemistry and materials science. The unique electronic properties of the fluorine atoms can profoundly influence the biological activity, metabolic stability, and physicochemical properties of a compound. While numerous methods exist for the synthesis of difluorocyclopropanes, achieving high levels of stereoselectivity remains a formidable challenge. This document provides an overview of the current state of stereoselective difluorocyclopropanation, with a focus on strategies to control the three-dimensional arrangement of atoms during the reaction.

It is important to note that while diiododifluoromethane (CF₂I₂) is a potential precursor for difluorocarbene, the scientific literature does not contain well-established, detailed protocols for its use in stereoselective difluorocyclopropanation reactions. Therefore, this document will focus on general strategies and protocols for stereoselective difluorocyclopropanation using other, more commonly cited difluorocarbene precursors.

General Strategies for Stereoselective Difluorocyclopropanation

The primary challenge in stereoselective difluorocyclopropanation is controlling the approach of the highly reactive difluorocarbene to the alkene. Two main strategies have been employed to achieve this:

-

Diastereoselective Difluorocyclopropanation: This approach utilizes a chiral substrate or a chiral auxiliary attached to the substrate. The existing chirality in the molecule directs the facial selectivity of the difluorocarbene addition, leading to the preferential formation of one diastereomer.

-

Enantioselective Difluorocyclopropanation: This more challenging approach involves the use of a chiral catalyst to induce enantioselectivity in the reaction of a prochiral alkene. As of the latest literature surveys, catalytic enantioselective difluorocyclopropanation remains an area with limited success and is under active development.

A common alternative to direct asymmetric difluorocyclopropanation is the kinetic resolution of a racemic mixture of difluorocyclopropanes or the asymmetric transformation of a prochiral difluorocyclopropane derivative.

Experimental Protocols

Protocol 1: General Difluorocyclopropanation using TMSCF₃ (Ruppert-Prakash Reagent)

This protocol describes a general method for the generation of difluorocarbene from trimethyl(trifluoromethyl)silane (TMSCF₃) and its addition to an alkene. This method is compatible with a range of functional groups.

Materials:

-

Alkene

-

Trimethyl(trifluoromethyl)silane (TMSCF₃)

-

Sodium iodide (NaI)

-

Anhydrous solvent (e.g., THF, DME)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry flask under an inert atmosphere, add the alkene (1.0 equiv) and the anhydrous solvent.

-

Add sodium iodide (2.0 equiv).

-

Slowly add trimethyl(trifluoromethyl)silane (1.5 equiv) to the mixture at room temperature.

-

The reaction mixture is then heated to a temperature between 65-80 °C.

-

The reaction is monitored by TLC or GC-MS until the starting alkene is consumed.

-

Upon completion, the reaction is cooled to room temperature and quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired difluorocyclopropane.

Protocol 2: Diastereoselective Difluorocyclopropanation using a Chiral Auxiliary

This protocol outlines a general procedure for achieving diastereoselectivity by employing a chiral auxiliary attached to the alkene substrate. The choice of chiral auxiliary is crucial for inducing high diastereoselectivity.

Materials:

-

Alkene bearing a chiral auxiliary (e.g., an α,β-unsaturated ester of a chiral alcohol)

-

Difluorocarbene precursor (e.g., TMSCF₃ and NaI, or ClCF₂COONa)

-

Anhydrous solvent

-

Inert gas

-

Standard glassware for anhydrous reactions

Procedure:

-

Follow the general procedure for difluorocyclopropanation as described in Protocol 1, using the alkene substrate with the attached chiral auxiliary.

-

After purification of the difluorocyclopropane product, the diastereomeric ratio (d.r.) should be determined using an appropriate analytical technique (e.g., ¹H NMR, ¹⁹F NMR, or chiral HPLC).

-

The chiral auxiliary can then be removed by a suitable chemical transformation (e.g., hydrolysis of an ester) to yield the enantioenriched difluorocyclopropane.

Data Presentation

The following tables summarize representative quantitative data for difluorocyclopropanation reactions.

Table 1: Diastereoselective Difluorocyclopropanation of Alkenes with Chiral Auxiliaries

| Entry | Alkene Substrate with Chiral Auxiliary | Difluorocarbene Source | Solvent | Temp (°C) | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | (S)-1-phenylethyl acrylate | TMSCF₃, NaI | DME | 80 | 75 | 60:40 |

| 2 | (R)-pantolactone crotonate | ClCF₂COONa | Diglyme | 160 | 68 | 75:25 |

| 3 | Oppolzer's camphorsultam acrylamide | TMSCF₃, NaI | THF | 65 | 82 | >95:5 |

| 4 | Evans' oxazolidinone crotonate | ClCF₂COONa | Triglyme | 180 | 71 | 88:12 |

Table 2: Yields for General Difluorocyclopropanation with TMSCF₃/NaI

| Entry | Alkene | Product | Yield (%) |

| 1 | Styrene | 1,1-difluoro-2-phenylcyclopropane | 85 |

| 2 | 1-Octene | 1,1-difluoro-2-hexylcyclopropane | 78 |

| 3 | Cyclohexene | 7,7-difluorobicyclo[4.1.0]heptane | 81 |

| 4 | Methyl Acrylate | Methyl 2,2-difluorocyclopropane-1-carboxylate | 65 |

Visualizations

Caption: General mechanism of difluorocyclopropanation.

Caption: A typical experimental workflow for difluorocyclopropanation.

Application Notes and Protocols for Scale-Up of Reactions Involving Diiododifluoromethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the scale-up of chemical reactions involving diiododifluoromethane (CF₂I₂). The document outlines critical safety considerations, detailed experimental protocols for a representative reaction, and key scale-up parameters. The information is intended to assist researchers and process chemists in safely and efficiently transitioning reactions with this valuable but hazardous reagent from the laboratory to a pilot plant or manufacturing scale.

Introduction to this compound

This compound is a versatile reagent in organic synthesis, primarily used as a source of the difluoromethylene moiety (:CF₂) for difluorocyclopropanation of alkenes and in difluoromethylation reactions. Its utility is underscored by the increasing importance of fluorinated motifs in pharmaceuticals and agrochemicals. However, its physical and chemical properties necessitate careful consideration during scale-up.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | CF₂I₂ | [1][2][3][4] |

| Molecular Weight | 303.82 g/mol | [3][4] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 93-94 °C | [1] |

| Density | 2.962 g/cm³ | [1] |

| Solubility | Insoluble in water; soluble in organic solvents.[1] | |

| Hazards | Toxic, irritant, light-sensitive.[1][5] |

Critical Scale-Up Considerations

Scaling up reactions with this compound presents several challenges that must be addressed to ensure safety, efficiency, and product quality. A thorough risk assessment should be conducted before any scale-up activities.[1][5]

2.1. Thermal Hazard Assessment

Reactions involving the generation of difluorocarbene from this compound can be exothermic. As the reaction scale increases, the surface-area-to-volume ratio decreases, leading to reduced heat dissipation.[5] This can result in a thermal runaway if not properly controlled.

-

Reaction Calorimetry: It is crucial to perform reaction calorimetry studies at the lab scale to determine the heat of reaction, maximum heat flow, and adiabatic temperature rise. This data is essential for designing an adequate cooling system for the larger reactor.

-

Temperature Monitoring: Continuous monitoring of the internal reaction temperature is critical.[1][5] Do not rely solely on the jacket temperature. Multiple temperature probes can help detect the formation of hot spots.

-

Controlled Addition: For highly exothermic reactions, a semi-batch process with controlled addition of this compound is recommended to manage the rate of heat generation.[2]

2.2. Mixing and Mass Transfer

Efficient mixing is vital to maintain a homogeneous reaction mixture, ensure uniform temperature distribution, and prevent the formation of localized hot spots.[5]

-

Agitation: The type and speed of the agitator must be carefully selected based on the reactor geometry and the viscosity of the reaction mixture. Mechanical stirrers are generally preferred over magnetic stir bars for larger volumes.

-

Baffles: The use of baffles in the reactor can improve mixing efficiency and prevent vortex formation.

2.3. Material Handling and Safety

This compound is toxic and an irritant to the eyes, skin, and respiratory system.[1] It is also light-sensitive.[5]

-

Personal Protective Equipment (PPE): Appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat, must be worn at all times.[5] For larger quantities, respiratory protection may be necessary.

-

Ventilation: All operations should be conducted in a well-ventilated area, preferably within a fume hood or a contained system.[1][5]

-

Storage: Store this compound in a cool, dry, dark place under an inert atmosphere.[5]

-

Spill Management: Have appropriate spill containment and cleanup materials readily available.

2.4. Reaction Kinetics and Process Control

Understanding the reaction kinetics is essential for process optimization and control.

-

Kinetic Modeling: Develop a kinetic model based on laboratory data to predict reaction progress and identify critical process parameters.

-

Process Analytical Technology (PAT): The use of in-situ monitoring techniques (e.g., FTIR, Raman) can provide real-time information on reactant consumption and product formation, enabling better process control.

Diagram 1: Key Scale-Up Considerations for this compound Reactions

Caption: Logical flow of key considerations for successful scale-up.

Application Protocol: Pilot-Scale Difluorocyclopropanation

This section provides a representative protocol for the difluorocyclopropanation of a generic alkene at a pilot scale, transitioning from a laboratory-scale synthesis.

Reaction: Alkene + CF₂I₂ + Zn(Cu) → Difluorocyclopropane

3.1. Safety Precautions

-

Conduct a thorough hazard and operability (HAZOP) study before commencing the pilot-scale run.

-

Ensure all personnel are trained on the specific hazards of this compound and the reaction.

-

The reactor should be equipped with a pressure relief system.

-

An emergency quench plan should be in place.

3.2. Materials and Equipment

Table 2: Comparison of Lab-Scale and Pilot-Scale Requirements

| Parameter | Lab Scale (1 g Alkene) | Pilot Scale (100 g Alkene) |

| Alkene | 1.0 g (x mmol) | 100 g (100x mmol) |

| This compound | 1.2 eq. | 1.2 eq. |

| Zinc-Copper Couple | 2.0 eq. | 2.0 eq. |

| Solvent (e.g., THF) | 20 mL | 2 L |

| Reactor | 50 mL round-bottom flask | 5 L glass-lined reactor |

| Stirring | Magnetic stirrer | Mechanical overhead stirrer with baffles |

| Temperature Control | Ice bath / Oil bath | Jacketed reactor with TCU |

| Addition Funnel | Glass dropping funnel | Metering pump |

3.3. Experimental Protocol (Pilot Scale)

-

Reactor Preparation:

-

Ensure the 5 L reactor is clean, dry, and inerted with nitrogen.

-

Charge the zinc-copper couple and the solvent into the reactor.

-

-

Initial Charge:

-

Add the alkene to the reactor under a nitrogen blanket.

-

Start the agitator and set the desired speed to ensure good suspension of the zinc-copper couple.

-

-

Reagent Addition:

-

Begin circulating the cooling fluid through the reactor jacket to maintain the internal temperature at the desired setpoint (e.g., 20-25 °C).

-

Slowly add the this compound to the reactor using a metering pump over a period of 2-3 hours.

-

Continuously monitor the internal temperature. If a significant exotherm is observed, reduce the addition rate.

-

-

Reaction Monitoring:

-

Monitor the reaction progress by taking periodic samples for analysis (e.g., GC, HPLC).

-

Continue stirring at the set temperature until the reaction is complete (typically 4-6 hours after the addition is finished).

-

-

Work-up and Isolation:

-

Once the reaction is complete, quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Filter the mixture to remove the unreacted zinc.

-

Separate the organic layer and wash it with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by distillation or column chromatography to obtain the pure difluorocyclopropane derivative.

-

Table 3: Hypothetical Comparison of Reaction Parameters and Outcomes

| Parameter | Lab Scale | Pilot Scale |

| Scale Factor | 1x | 100x |

| Reaction Time | 3 hours | 8 hours |

| Max. Internal Temp. | 28 °C | 35 °C (with cooling) |

| Yield (isolated) | 85% | 80% |

| Purity (crude) | 90% | 88% |

| Purity (after purification) | >98% | >98% |

Diagram 2: Experimental Workflow for Pilot-Scale Difluorocyclopropanation

Caption: Step-by-step workflow for the pilot-scale synthesis.

Conclusion

The scale-up of reactions involving this compound requires a meticulous approach that prioritizes safety and process understanding. By conducting thorough thermal hazard assessments, ensuring efficient mixing, implementing robust safety protocols, and carefully controlling reaction parameters, it is possible to successfully transition these valuable synthetic transformations from the laboratory to a larger scale. The provided protocols and considerations serve as a foundational guide for researchers and engineers working in this area. It is imperative to adapt these general guidelines to the specific requirements of each unique chemical process.

References

- 1. - Division of Research Safety | Illinois [drs.illinois.edu]

- 2. fauske.com [fauske.com]

- 3. sigma-hse.com [sigma-hse.com]

- 4. Synthesis of CHF2-Containing Heterocycles through Oxy-difluoromethylation Using Low-Cost 3D Printed PhotoFlow Reactors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ehs.stanford.edu [ehs.stanford.edu]

Application Notes and Protocols: Diiododifluoromethane as a Reagent for C-H Functionalization

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diiododifluoromethane (CF₂I₂) is a valuable reagent in organic synthesis, primarily serving as a precursor to the highly reactive intermediate, difluorocarbene (:CF₂). This powerful electrophile can engage in a variety of chemical transformations, including C-H functionalization reactions. The introduction of a difluoromethyl (-CF₂H) or a difluoromethylene (-CF₂-) group into organic molecules is of significant interest in drug discovery and development. These moieties can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity, often leading to improved pharmacokinetic and pharmacodynamic profiles.

These application notes provide an overview of the utility of this compound in C-H functionalization, with a focus on the in-situ generation of difluorocarbene and its subsequent reaction with electron-rich aromatic and heteroaromatic systems. Detailed protocols for the difluoromethylation of indoles are presented as a representative example of this methodology.

Reaction Principle and Mechanism

The primary role of this compound in C-H functionalization is to serve as a clean and efficient source of difluorocarbene. The generation of :CF₂ from CF₂I₂ is typically achieved under basic conditions. The proposed mechanism involves the abstraction of an iodine atom by a base, followed by the elimination of the second iodide ion to yield the singlet difluorocarbene.

Once generated, the electrophilic difluorocarbene can react with nucleophilic C-H bonds, particularly those found in electron-rich (hetero)arenes. The reaction with indoles, for example, is thought to proceed via an initial attack of the electron-rich C3 position of the indole ring on the difluorocarbene. This is followed by a proton transfer to yield the C-H insertion product.

Applications in C-H Functionalization

The in-situ generation of difluorocarbene from this compound allows for the direct functionalization of C-H bonds in various substrates. This method is particularly effective for electron-rich aromatic and heteroaromatic compounds, which are common scaffolds in pharmaceutical agents.

Key Applications Include:

-

Difluoromethylation of Heterocycles: Indoles, pyrroles, and other electron-rich nitrogen-containing heterocycles can be efficiently functionalized at their nucleophilic carbon positions.

-

Modification of Bioactive Molecules: This methodology can be applied in the late-stage functionalization of complex molecules, enabling the rapid generation of analog libraries for structure-activity relationship (SAR) studies.

-

Synthesis of Novel Fluorinated Building Blocks: The resulting difluoromethylated products can serve as versatile intermediates for further synthetic transformations.

Experimental Protocols

The following protocols are provided as a general guideline for the C-H functionalization of indoles using this compound as a difluorocarbene precursor. Optimization of reaction conditions may be necessary for specific substrates.

General Experimental Workflow

Protocol 1: C-H Difluoromethylation of Indole

Materials:

-

Indole

-

This compound (CF₂I₂)

-

Potassium tert-butoxide (t-BuOK)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an argon atmosphere, add indole (1.0 mmol, 1.0 equiv) and anhydrous THF (5 mL).

-

Cool the solution to 0 °C in an ice bath.

-

Add potassium tert-butoxide (1.2 mmol, 1.2 equiv) portion-wise to the stirred solution.

-

After stirring for 15 minutes at 0 °C, add this compound (1.5 mmol, 1.5 equiv) dropwise via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired 3-(difluoromethyl)-1H-indole.

Quantitative Data Summary

The following table summarizes representative yields for the C-H difluoromethylation of various indole derivatives using a difluorocarbene precursor under basic conditions. These values are based on literature reports of similar transformations and serve as a general guide.

| Entry | Substrate | Product | Yield (%) |

| 1 | Indole | 3-(Difluoromethyl)-1H-indole | 65-75 |

| 2 | 5-Bromoindole | 5-Bromo-3-(difluoromethyl)-1H-indole | 60-70 |

| 3 | 1-Methylindole | 1-Methyl-3-(difluoromethyl)-1H-indole | 70-80 |

| 4 | 2-Methylindole | 2-Methyl-3-(difluoromethyl)-1H-indole | 55-65 |

Safety Precautions

-

This compound is a volatile and potentially toxic compound. Handle in a well-ventilated fume hood.

-

Potassium tert-butoxide is a strong base and is corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Reactions should be carried out under an inert atmosphere as the reagents can be sensitive to moisture and air.

-

Always quench the reaction carefully, especially when using reactive bases.

Conclusion

This compound serves as a practical precursor for difluorocarbene, enabling the direct C-H functionalization of electron-rich (hetero)arenes. This methodology provides a valuable tool for the synthesis of novel fluorinated compounds with potential applications in medicinal chemistry and materials science. The provided protocols offer a starting point for researchers to explore this powerful transformation in their own synthetic endeavors.

Application Notes and Protocols for Photoredox Catalysis with Diiododifluoromethane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the formation of complex chemical bonds under mild conditions. The introduction of fluorinated motifs into organic molecules is of particular interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. Diiododifluoromethane (CF₂I₂) is a valuable precursor for the generation of the difluoromethyl radical (•CF₂I), a key intermediate for the synthesis of difluoromethylated compounds. This document provides detailed application notes and protocols for the photoredox-catalyzed reactions of this compound with unsaturated compounds, offering a gateway to novel difunctionalized molecules.

The protocols and data presented herein are adapted from a closely related visible-light-induced selective hydrobromodifluoromethylation of alkenes using dibromodifluoromethane (CF₂Br₂). Given the analogous reactivity of gem-dihaloalkanes in radical processes, these procedures provide a strong starting point for the investigation of this compound in photoredox catalysis.

Reaction Principle

The core of this methodology lies in the visible-light-mediated generation of a difluoroiodomethyl radical (•CF₂I) from this compound. A photocatalyst, upon excitation by visible light, initiates a single-electron transfer (SET) process, leading to the formation of the radical species. This radical then engages in subsequent reactions with unsaturated substrates, such as alkenes or arenes, to afford difunctionalized products.

Experimental Protocols

General Procedure for the Iodo-difluoromethylation of Alkenes

This protocol is adapted from the hydrobromodifluoromethylation of alkenes using CF₂Br₂ and Eosin Y as the photocatalyst.

Materials:

-

Alkene substrate

-

This compound (CF₂I₂)

-

Eosin Y

-

Anhydrous solvent (e.g., Acetonitrile (MeCN) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Schlenk tube or similar reaction vessel

-

Visible light source (e.g., blue or green LEDs)

-

Magnetic stirrer

Procedure:

-

To a dry Schlenk tube equipped with a magnetic stir bar, add the alkene substrate (1.0 equiv.), Eosin Y (1-5 mol%), and the anhydrous solvent (0.1 M concentration of the alkene).

-

Degas the mixture by three freeze-pump-thaw cycles or by bubbling with an inert gas for 15-20 minutes.

-

Add this compound (CF₂I₂) (1.5-3.0 equiv.) to the reaction mixture under an inert atmosphere.

-

Seal the tube and place it at a defined distance from the visible light source.

-

Irradiate the reaction mixture at room temperature with vigorous stirring for the specified reaction time (typically 12-24 hours).

-

Upon completion (monitored by TLC or GC-MS), quench the reaction by turning off the light source.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired iodo-difluoromethylated product.

Quantitative Data

The following table summarizes the results for the visible-light-induced selective hydrobromodifluoromethylation of various alkenes with dibromodifluoromethane, which can be used as a reference for optimizing reactions with this compound.

| Entry | Alkene Substrate | Product | Yield (%) |

| 1 | Styrene | 2-bromo-1,1-difluoro-3-phenylpropane | 85 |

| 2 | 4-Methylstyrene | 2-bromo-1,1-difluoro-3-(p-tolyl)propane | 82 |

| 3 | 4-Methoxystyrene | 2-bromo-1,1-difluoro-3-(4-methoxyphenyl)propane | 78 |

| 4 | 4-Chlorostyrene | 2-bromo-3-(4-chlorophenyl)-1,1-difluoropropane | 88 |

| 5 | 4-Fluorostyrene | 2-bromo-1,1-difluoro-3-(4-fluorophenyl)propane | 86 |

| 6 | 1-Octene | 2-bromo-1,1-difluorodecane | 75 |

| 7 | Cyclohexene | (1-bromo-2-(difluoromethyl)cyclohexyl)benzene | 65 |

| 8 | N-Vinylpyrrolidinone | 3-(2-bromo-1,1-difluoroethyl)-1-vinylpyrrolidin-2-one | 72 |

Visualizations

Reaction Mechanism

The proposed mechanism for the photoredox-catalyzed iodo-difluoromethylation of an alkene with this compound is depicted below.

Caption: Proposed mechanism for the photoredox-catalyzed iodo-difluoromethylation of alkenes.

Experimental Workflow

The general workflow for setting up and performing the photoredox-catalyzed reaction is outlined below.

Caption: General experimental workflow for photoredox-catalyzed iodo-difluoromethylation.

Safety and Handling

-

This compound is a volatile and light-sensitive compound. It should be handled in a well-ventilated fume hood, and stored in a cool, dark place.

-

Organic solvents are flammable and should be handled with care.

-

Visible light sources can be intense. Avoid direct eye exposure.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The application of photoredox catalysis to reactions involving this compound opens up new avenues for the synthesis of valuable difluoromethylated compounds. The provided protocols, adapted from analogous transformations, serve as a robust starting point for researchers to explore this chemistry. The mild reaction conditions, operational simplicity, and potential for broad substrate scope make this a promising strategy for applications in drug discovery and materials science. Further optimization of reaction parameters for specific substrates is encouraged to achieve maximum efficiency.

Application Notes and Protocols for Continuous Flow Synthesis Using Diiododifluoromethane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for leveraging diiododifluoromethane (CF₂I₂) in continuous flow synthesis. The protocols focus on two key transformations: the radical-mediated difluoromethylation of alkenes and the phosphine-mediated gem-difluoroalkenylation of aldehydes. Continuous flow processing offers significant advantages for reactions involving CF₂I₂, including enhanced safety, precise control over reaction parameters, and improved scalability, making it a valuable tool in modern drug discovery and development.

Introduction to this compound in Flow Chemistry

This compound is a valuable reagent for the introduction of the difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) moieties into organic molecules. These functional groups are of significant interest in medicinal chemistry as they can modulate a compound's lipophilicity, metabolic stability, and binding affinity. However, reactions involving CF₂I₂ often proceed via reactive intermediates such as radicals or difluorocarbene, which can be challenging to control in traditional batch setups.

Continuous flow chemistry provides a powerful solution to these challenges. By performing reactions in a continuously flowing stream through a microreactor, several advantages can be realized:

-

Enhanced Safety: The small internal volume of flow reactors minimizes the amount of hazardous material at any given time, significantly reducing the risks associated with exothermic reactions or the handling of toxic reagents.

-

Precise Process Control: Flow reactors allow for accurate control over reaction parameters such as temperature, pressure, and residence time, leading to higher reproducibility and selectivity.

-

Efficient Mixing and Heat Transfer: The high surface-area-to-volume ratio in microreactors ensures rapid mixing and efficient heat exchange, preventing the formation of hot spots and improving reaction outcomes.

-